molecular formula C7H19N4OP B14412747 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide CAS No. 83978-23-8

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide

Katalognummer: B14412747
CAS-Nummer: 83978-23-8
Molekulargewicht: 206.23 g/mol
InChI-Schlüssel: CVUABMCVGVTVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a formamide moiety. The presence of multiple dimethylamino groups contributes to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide typically involves the reaction of tris(dimethylamino)phosphine with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and specific temperature conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of raw materials and reaction conditions is crucial to achieving high yields and minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .

Wirkmechanismus

The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide involves its interaction with molecular targets through its phosphanylidene and dimethylamino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and nucleophilic attack on electrophilic sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is unique due to its combination of a phosphanylidene group with a formamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

83978-23-8

Molekularformel

C7H19N4OP

Molekulargewicht

206.23 g/mol

IUPAC-Name

N-[tris(dimethylamino)-λ5-phosphanylidene]formamide

InChI

InChI=1S/C7H19N4OP/c1-9(2)13(8-7-12,10(3)4)11(5)6/h7H,1-6H3

InChI-Schlüssel

CVUABMCVGVTVAK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)P(=NC=O)(N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.